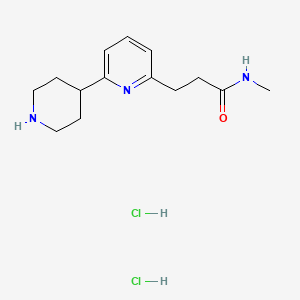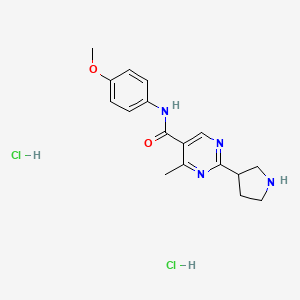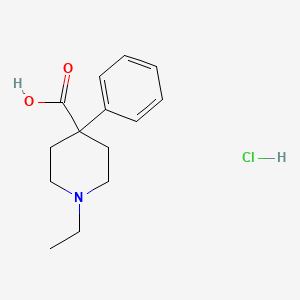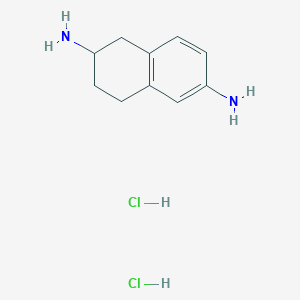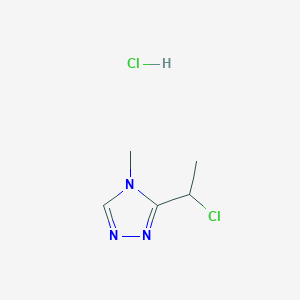
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
The compound “3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a 1,2,4-triazole ring substituted at the 3-position with a 1-chloroethyl group and at the 4-position with a methyl group. The compound would also be associated with a chloride ion, as indicated by “hydrochloride” in its name .Chemical Reactions Analysis
Chloroformates, such as 1-chloroethyl chloroformate, are known to react with amines to form carbamates . They can also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, chloroformates are typically colorless, volatile liquids that degrade in moist air .Applications De Recherche Scientifique
Drug Development and Biological Activities
Triazole derivatives, including 1,2,4-triazole, have shown a wide range of biological activities. These compounds are of great interest in drug development due to their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. The structural variability of triazoles allows for the synthesis of new drugs targeting diverse diseases. Studies emphasize the importance of developing efficient synthesis methods for these derivatives, considering green chemistry principles to address current health challenges, including drug-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
Research on 1,2,3-triazoles and 1,2,4-triazoles has been extensive due to their significant role in drug discovery, material science, and pharmaceutical chemistry. These compounds are known for their stability and ability to undergo various chemical reactions, making them key scaffolds in the synthesis of biologically active molecules. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is highlighted as a regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the "click chemistry" approach for its simplicity, high yield, and environmental friendliness (Kaushik et al., 2019).
Anticancer Research
Triazole derivatives are investigated for their anticancer properties, with several molecules being synthesized and tested for antiproliferative activity against various cancer cell types. The flexibility in molecular structure and the ability to target different mechanisms of action make triazoles promising candidates for novel anticancer medications. Their synthesis and application in cancer treatment are well-established, indicating a significant potential for these compounds in oncology (Slavova et al., 2020).
Environmental Applications
In the context of environmental science, nitrogen-doped porous polymers, including those derived from triazole compounds, are recognized for their effectiveness in CO2 capture. These materials offer sustainable and efficient solutions for gas separation, highlighting the importance of structural design and the development of new adsorbents for addressing climate change challenges. The review on CO2 capture and conversion underscores the role of triazine-, benzimidazole-, and triazole-based covalent frameworks in creating advanced materials for environmental applications (Mukhtar et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(1-chloroethyl)-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLGKDFWVABUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




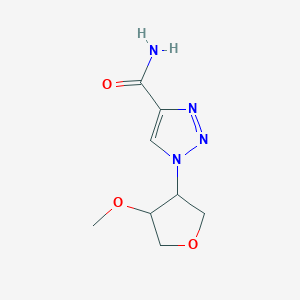
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
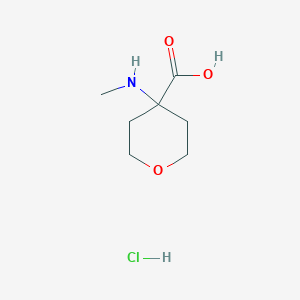
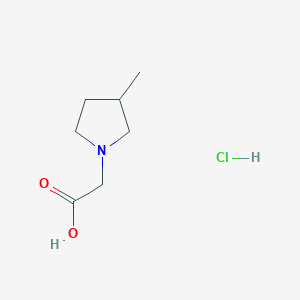
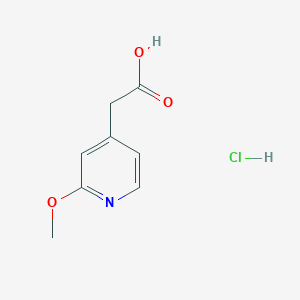
![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)
